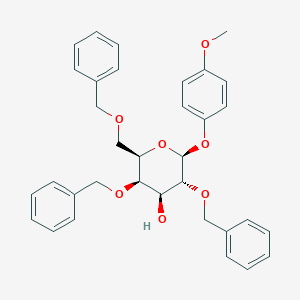

![molecular formula C20H12 B107138 Benzo[a]pyrene-d12 CAS No. 63466-71-7](/img/structure/B107138.png)

Benzo[a]pyrene-d12

Overview

Description

Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene. In this compound, all the carbon-attached protons (C-H) are replaced by deuterium atoms (D), making it a deuterated form of benzo[a]pyrene . This modification is particularly useful in scientific research as it allows for more precise analytical measurements.

Mechanism of Action

Target of Action

Benzo[a]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene , primarily targets the DNA in cells . The compound’s diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations . This interaction with DNA is a key factor in its carcinogenic effects .

Mode of Action

The mode of action of this compound involves its interaction with DNA. Its diol epoxide metabolites, BPDE, bind covalently to DNA, leading to the formation of DNA adducts . These adducts can cause DNA mutations, which can lead to the development of cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It influences cellular processes via intricate interactions . The compound’s effects on the transcriptome are complex and multifaceted . Key genes such as CYP1B1 and ASB2 are consistently upregulated in response to exposure . The affected pathways include xenobiotic metabolism, oxidative stress responses, cell cycle regulation, and survival signaling .

Pharmacokinetics

Upon absorption, this compound is quickly absorbed by the intestines and mainly concentrates on body fat and fatty tissues . The compound exhibits a fast elimination rate, with a half-life in the blood of less than 5 minutes and a half-life in the liver of 10 minutes .

Result of Action

The primary result of this compound’s action is the induction of DNA mutations, which can lead to the development of cancer . The compound’s interaction with DNA and the subsequent formation of DNA adducts can cause DNA damage and alter gene expression profiles . This can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. The compound is a result of incomplete combustion of organic matter and can be found in various environmental sources such as coal tar, tobacco smoke, and charbroiled food . These environmental sources can influence the compound’s action, efficacy, and stability. If released to water, it will adsorb very strongly to sediments and particulate matter .

Biochemical Analysis

Biochemical Properties

Benzo[a]pyrene-d12 interacts with various enzymes and proteins in biochemical reactions. The phase I biotransformation enzymes, CYP1A1 and 1B1, show this compound concentration-dependent expression . Phase II enzymes do not exhibit any marked variation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause a concentration-dependent decrease in cell growth, cytotoxicity, and modulation of the cell cycle in HT-29 colon cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Elevated concentrations of this compound metabolites contribute to the formation of DNA lesions and stable DNA adducts .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]pyrene-d12 typically involves the deuteration of benzo[a]pyrene. This process can be achieved through various methods, including catalytic exchange reactions where benzo[a]pyrene is exposed to deuterium gas in the presence of a catalyst . Another method involves the use of deuterated solvents and reagents to replace the hydrogen atoms with deuterium during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration of benzo[a]pyrene. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyrene-d12 undergoes various chemical reactions, including:

Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which are useful for further chemical analysis and research .

Scientific Research Applications

Benzo[a]pyrene-d12 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Benzo[a]pyrene: The non-deuterated form of benzo[a]pyrene, which is also a polycyclic aromatic hydrocarbon with similar chemical properties.

Anthracene-d10: Another deuterated polycyclic aromatic hydrocarbon used in similar analytical applications.

Pyrene-d10: A deuterated analog of pyrene, used as an internal standard in various analytical techniques.

Uniqueness

Benzo[a]pyrene-d12 is unique due to its complete deuteration, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterpart . This makes it particularly valuable in research applications where accurate quantification of benzo[a]pyrene is required .

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMWHPNWAFZXNH-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894062 | |

| Record name | benzo[a]pyrene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63466-71-7 | |

| Record name | 63466-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benzo[a]pyrene-d12 and why is it used in research?

A1: this compound is a deuterated form of Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The "d12" designation indicates that 12 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution doesn't significantly alter the chemical behavior of Benzo[a]pyrene but makes it readily distinguishable from the non-deuterated form in analytical techniques like gas chromatography-mass spectrometry (GC/MS). This makes this compound an invaluable tool in research as an internal standard.

Q2: How is this compound used as an internal standard in PAH analysis?

A: When analyzing for Benzo[a]pyrene and other PAHs in complex samples like food or environmental matrices, researchers often add a known amount of this compound during the sample preparation stage [, , , ]. Because it behaves almost identically to Benzo[a]pyrene during extraction and analysis, any losses or variations in the recovery of this compound also reflect what happened to the target analyte, Benzo[a]pyrene. By comparing the signal intensity of Benzo[a]pyrene to that of this compound, scientists can accurately quantify the amount of Benzo[a]pyrene present in the original sample, even if the extraction and analysis processes are not perfectly efficient.

Q3: Can you give specific examples of how this compound has been used in recent studies?

A: Certainly. In a study investigating the formation of nitrated PAHs from reactions with various radicals [], researchers used deuterated PAHs, including this compound, to study the impact of deuterium substitution on the mutagenicity of the resulting products. This research demonstrated that the deuterium isotope effect could lead to an underestimation of the mutagenicity of novel nitro-PAHs. In another study focusing on the determination of Benzo[a]pyrene in camellia oil [], this compound was used as an internal standard for accurate quantification via GC/MS/MS. This study highlighted the importance of sensitive and accurate methods for detecting Benzo[a]pyrene in food products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

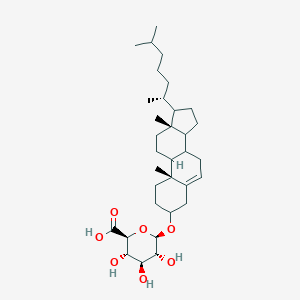

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

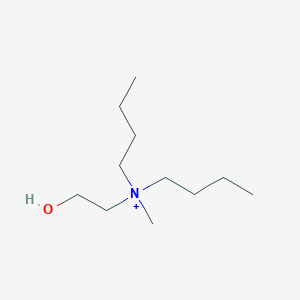

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

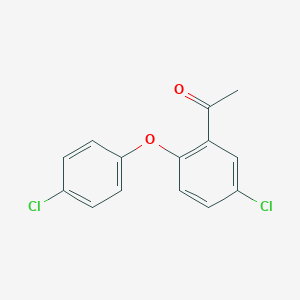

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)